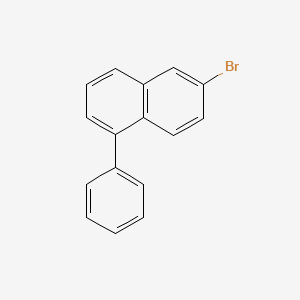

6-Bromo-1-phenylnaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Modern Chemical Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, and its derivatives are fundamental building blocks in organic synthesis. sorbonne-universite.fr The fused ring system provides a rigid and planar scaffold with a rich π-electron system, making it a desirable component in a wide array of applications. sorbonne-universite.fr Naphthalene derivatives are integral to the production of dyes, polymers, and pharmaceuticals. sorbonne-universite.fr For instance, the naphthalene core is found in drugs such as the nonsteroidal anti-inflammatory drug Naproxen and the anticoagulant Warfarin. sorbonne-universite.fr

The inherent aromaticity of naphthalene makes it amenable to a variety of chemical transformations, most notably electrophilic aromatic substitution, which allows for the introduction of diverse functional groups onto the ring system. sorbonne-universite.fr Modern synthetic strategies, particularly metal-catalyzed cross-coupling reactions, have further expanded the toolkit for creating highly functionalized naphthalene derivatives. nih.govbeilstein-journals.org These methods enable the precise construction of complex molecules that are utilized in the development of advanced materials for electronics and energy storage, as well as new therapeutic agents. sorbonne-universite.frresearchgate.net

Strategic Importance of Halogenated Phenylnaphthalenes in Chemical Transformations

The introduction of both a halogen atom and a phenyl group onto the naphthalene scaffold, as seen in 6-Bromo-1-phenylnaphthalene, imparts significant strategic advantages in chemical synthesis. Halogen atoms, particularly bromine and iodine, are excellent leaving groups in a multitude of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira reactions. libretexts.orgnih.gov This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for molecular elaboration. researchgate.net

The bromine atom in a compound like this compound serves as a versatile synthetic handle. It can be substituted by various nucleophiles or used in transition metal-catalyzed reactions to introduce new aryl, alkyl, or other functional groups. beilstein-journals.orggoogle.com This strategic placement of a reactive halogen allows for a modular approach to the synthesis of complex, multi-substituted naphthalene derivatives. The phenyl group, on the other hand, influences the electronic properties and steric environment of the naphthalene core, which can direct the regioselectivity of subsequent reactions and is often a key structural element in the final target molecule, contributing to its photophysical or biological properties. wiley-vch.de The selective functionalization of dibromonaphthalenes has been a subject of research, highlighting the ability to differentiate between bromine atoms at different positions, which is crucial for the synthesis of unsymmetrical derivatives. nih.gov

Scope of Academic Research and Scholarly Objectives for this compound Studies

Academic research into this compound and its isomers is primarily driven by their potential as key intermediates in the synthesis of functional organic materials and biologically active molecules. Scholarly objectives for studies involving this compound typically focus on several key areas.

One major objective is the development of efficient and regioselective synthetic routes to this compound itself. A plausible and widely used method for synthesizing phenylnaphthalenes is the Suzuki-Miyaura coupling reaction. libretexts.orgornl.govresearchgate.net This would likely involve the reaction of 1,6-dibromonaphthalene (B96460) with one equivalent of phenylboronic acid in the presence of a palladium catalyst. google.com The differing reactivity of the bromine atoms at the 1- (alpha) and 6- (beta) positions could potentially allow for selective monosubstitution. nih.gov

Another significant research focus is the exploration of the downstream reactivity of this compound. The bromine atom can be further functionalized via various cross-coupling reactions, allowing for the synthesis of a library of 1,6-disubstituted naphthalene derivatives with tailored properties. These derivatives are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes, due to the extended π-conjugated system. globalauthorid.com In medicinal chemistry, arylnaphthalene lignans, which share the core phenylnaphthalene structure, have shown promise as antitumor agents, driving interest in the synthesis of new analogues. researchgate.netresearchgate.net

Chemical and Physical Data

Below is a table summarizing the known and anticipated properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₆H₁₁Br | N/A |

| Molecular Weight | 283.16 g/mol | N/A |

| CAS Number | 2366209-97-2 | researchgate.net |

| Appearance | Expected to be a solid at room temperature | N/A |

| ¹H NMR (Predicted) | Aromatic protons in the range of 7.0-8.5 ppm | Based on similar structures wiley-vch.dersc.org |

| ¹³C NMR (Predicted) | Aromatic carbons in the range of 120-145 ppm | Based on similar structures wiley-vch.dersc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11Br |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

6-bromo-1-phenylnaphthalene |

InChI |

InChI=1S/C16H11Br/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11H |

InChI Key |

TUOQYUBPTDJEBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 1 Phenylnaphthalene

Strategies for Carbon-Carbon Bond Formation in Aryl Systems

The creation of aryl-aryl bonds is a fundamental transformation in organic synthesis. For a target molecule like 6-Bromo-1-phenylnaphthalene, this involves coupling a phenyl group to the C1 position of a 6-bromonaphthalene system. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and desired regioselectivity.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds. mdpi.com These reactions typically involve the coupling of an organohalide with an organometallic reagent, facilitated by a palladium catalyst.

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the formation of biaryl compounds due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and its tolerance of a wide array of functional groups. mdpi.comnih.gov The reaction pairs an organohalide or triflate with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the reaction of a dihalogenated naphthalene (B1677914), such as 1,6-dibromonaphthalene (B96460), with phenylboronic acid. Careful control of stoichiometry (approximately one equivalent of the boronic acid) would be necessary to favor mono-arylation. Alternatively, a more regioselective route would employ a starting material with differential reactivity at the C1 and C6 positions, such as 6-bromo-1-iodonaphthalene, where the more reactive C-I bond would preferentially undergo oxidative addition to the palladium catalyst.

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 1-iodo-6-bromonaphthalene) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers the phenyl group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 |

| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/H₂O | 80-90 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90-100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

Besides the Suzuki reaction, other palladium- or nickel-catalyzed cross-coupling methods can be employed to introduce a phenyl group onto the naphthalene core.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance. organic-chemistry.org For the synthesis of this compound, 1,6-dibromonaphthalene could be reacted with phenylzinc chloride, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent.

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to air and moisture. youtube.com The reaction of 1,6-dibromonaphthalene with phenyltributylstannane in the presence of a palladium catalyst would be a viable route. orgsyn.org A significant drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene. wikipedia.orgyoutube.com This method is less direct for synthesizing a biaryl system like this compound, as it does not directly couple two aryl groups. It is primarily used for the synthesis of substituted alkenes. nih.govorganic-chemistry.org

Table 2: Comparison of Key Transition Metal-Mediated Coupling Reactions

| Reaction | Organometallic Reagent | Typical Catalyst | Key Features & Limitations |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd or Ni complexes | High reactivity; tolerates many functional groups; reagent is moisture/air sensitive. wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | Pd complexes | Reagents are air/moisture stable; broad scope; toxicity of tin compounds is a major concern. wikipedia.orgyoutube.com |

| Heck | Alkene | Pd complexes | Couples aryl halides with alkenes; not a direct method for biaryl synthesis. wikipedia.orglibretexts.org |

An alternative synthetic strategy involves starting with a functionalized naphthalene precursor, such as a halogenated naphthol, and subsequently introducing the phenyl group. This approach can offer different regiochemical outcomes and may be advantageous if the appropriately substituted naphthol is readily available. A potential precursor for this route would be 6-bromo-1-naphthol.

Radical-mediated reactions provide a pathway for C-C bond formation under conditions distinct from transition-metal-catalyzed cycles. These processes can involve the generation of a naphthyl radical, which is then trapped by an arylating agent. frontiersin.org The formation of C- and O-centered radicals on a naphthol moiety can be initiated by various metals or radical initiators. frontiersin.org In a hypothetical synthesis, a radical could be generated at the C2 or C4 position of 6-bromo-1-naphthol, which could then react with a phenyl radical source. However, direct arylation at the C1 position would require a different precursor or mechanism, possibly involving a directed C-H activation or a Smiles rearrangement.

Diaryliodonium(III) salts have emerged as powerful electrophilic arylating agents capable of transferring an aryl group to a wide range of nucleophiles under mild conditions. illinois.edubeilstein-journals.org These hypervalent iodine reagents, with the general structure [Ar₂I]⁺X⁻, can participate in both metal-catalyzed and metal-free arylation reactions. illinois.edunih.gov

In the context of synthesizing a derivative of this compound, a precursor like 6-bromo-1-naphthol could be deprotonated to form a naphthoxide. This nucleophile could then react with a diphenyliodonium (B167342) salt. The reaction can be promoted by catalysts such as copper or palladium, or in some cases, proceed under metal-free conditions, to yield an arylated naphthol. nih.gov This method is noted for its efficiency and the ability to perform arylations on complex molecules. illinois.edu

Table 3: Diaryliodonium(III) Salt-Mediated Arylation

| Arylating Agent | Catalyst / Mediator | Substrate Type | Conditions | Notes |

|---|---|---|---|---|

| Diphenyliodonium triflate | Cu(I) or Pd(II) salts | Naphthols, Phenols | Base (e.g., K₂CO₃), organic solvent | Catalytic cycle involves the metal center. |

| Diphenyliodonium tetrafluoroborate | None (metal-free) | Enolates, Naphthoxides | Strong base (e.g., t-BuOK), THF | SₙAr-type mechanism or radical pathways. beilstein-journals.org |

| Unsymmetrical diaryliodonium salts | Various | Carbon and heteroatom nucleophiles | Varies with substrate and catalyst | Allows for selective transfer of the more electron-deficient aryl group. beilstein-journals.org |

Arylation Reactions of Halogenated Naphthols as Precursors

Cyclization and Annulation Approaches to the Naphthalene Core

The formation of the naphthalene scaffold is a cornerstone of organic synthesis, with several powerful methods available for constructing the bicyclic aromatic system. These reactions often allow for the introduction of substituents at specific positions during the ring-forming process.

Catalytic Benzannulation Reactions for Polysubstituted Naphthalene Derivatives

Catalytic benzannulation reactions represent a highly efficient and atom-economical approach to constructing polysubstituted naphthalenes. These reactions typically involve the cycloaddition of a substituted benzene (B151609) derivative with a suitable π-system, such as an alkyne, to form the second aromatic ring. The regioselectivity of these reactions is a key consideration, often controlled by the electronic and steric nature of the substituents on both the arene and the alkyne.

For the synthesis of this compound, a plausible benzannulation strategy would involve the reaction of a m-bromophenyl-containing precursor with a phenyl-substituted reaction partner. For instance, the reaction of a m-bromophenylacetaldehyde with phenylacetylene (B144264) in the presence of a suitable catalyst could, in principle, lead to the desired product. The regiochemical outcome would be dictated by the preferred orientation of the reactants in the transition state, which is influenced by the catalyst and reaction conditions.

Table 1: Examples of Catalytic Benzannulation for Naphthalene Synthesis

| Aryl Precursor | Alkyne Partner | Catalyst | Product(s) | Yield (%) |

|---|---|---|---|---|

| Phenylacetaldehyde | Phenylacetylene | HNTf2 | 1-Phenylnaphthalene (B165152) | 78 |

| 2-Naphthylacetaldehyde | Phenylacetylene | AuCl3/AgOTf | 2-(Phenylethynyl)naphthalene, 2-Phenylanthracene | 45-85 |

This table presents examples of catalytic benzannulation reactions that form substituted naphthalenes, illustrating the types of precursors and catalysts that could be adapted for the synthesis of this compound.

Photochemical Cyclization of Aryl Polyenes

The photochemical cyclization of aryl polyenes, often referred to as the Mallory reaction, is a classic method for the formation of polycyclic aromatic hydrocarbons, including naphthalenes and phenanthrenes. This reaction proceeds via a light-induced 6π-electrocyclization of a conjugated system, followed by an oxidative aromatization step.

A direct synthetic route to this compound using this methodology would involve the photocyclization of 1-(m-bromophenyl)-4-phenyl-1,3-butadiene. Upon irradiation, this precursor would be expected to undergo cyclization to form a dihydronaphthalene intermediate, which is then oxidized to the aromatic product. Research has shown that the photocyclization of 1-m-substituted-phenyl-4-phenyl-1,3-butadienes can indeed lead to the formation of 6-substituted-1-phenylnaphthalenes, making this a viable synthetic strategy. The regioselectivity arises from the two possible modes of cyclization of the butadiene system.

Catalytic Dimerization Reactions for Naphthalene Scaffold Construction

The catalytic dimerization of alkynes provides another avenue for the construction of the naphthalene core. This approach involves the coupling of two alkyne molecules to form a benzene ring, which can then undergo further reactions or be part of a larger annulation sequence to build the naphthalene system.

While a direct dimerization to form this compound is not straightforward, a potential strategy could involve the co-dimerization of m-bromophenylacetylene and phenylacetylene. The challenge in such an approach lies in controlling the cross-dimerization versus the homo-dimerization of each alkyne and achieving the desired regiochemistry in the resulting naphthalene.

Direct Halogenation and Regioselective Considerations

An alternative to constructing the naphthalene core is the direct functionalization of a pre-existing 1-phenylnaphthalene molecule. This approach relies on understanding and controlling the regioselectivity of electrophilic aromatic substitution reactions on the bicyclic system.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a fundamental reaction for introducing bromine atoms onto an aromatic ring. The regioselectivity of this reaction on 1-phenylnaphthalene is governed by the directing effects of the phenyl substituent and the inherent reactivity of the different positions on the naphthalene core. The phenyl group at the C1 position is an ortho-, para-directing group. However, the "para" position relative to C1 is the C4 position, and the "ortho" positions are C2 and C8. The naphthalene ring system itself has preferred sites of electrophilic attack, with the α-positions (1, 4, 5, 8) being more reactive than the β-positions (2, 3, 6, 7).

The bromination of 1-phenylnaphthalene would likely lead to a mixture of isomers. The major products would be expected to result from bromination at the most activated and accessible positions. Bromination at the C4 position would be sterically hindered by the adjacent phenyl group. Therefore, substitution at the other activated α-positions (C5 and C8) and the electronically favored C6 and C7 positions in the other ring would be anticipated. Achieving high selectivity for the 6-bromo isomer through conventional electrophilic bromination would be challenging and likely require careful optimization of reaction conditions, including the choice of brominating agent and solvent.

Table 2: Regioselectivity in the Bromination of Naphthalene Derivatives

| Substrate | Brominating Agent | Conditions | Major Product(s) |

|---|---|---|---|

| Naphthalene | Br2/FeBr3 | CCl4, reflux | 1-Bromonaphthalene |

| 1-Methylnaphthalene | NBS | CCl4, reflux | 1-Bromo-4-methylnaphthalene, 1-(Bromomethyl)naphthalene |

This table illustrates the regiochemical outcomes of brominating substituted naphthalenes, providing insight into the directing effects that would influence the bromination of 1-phenylnaphthalene.

Directed Bromination Techniques

To overcome the regioselectivity challenges of classical electrophilic bromination, directed halogenation methods can be employed. These techniques utilize a directing group on the aromatic substrate to guide the halogenating agent to a specific position, typically ortho to the directing group.

Functional Group Interconversions from Related Naphthalene Precursors

Functional group interconversions are a cornerstone of organic synthesis, allowing for the strategic modification of molecules to achieve a desired target structure. In the context of synthesizing this compound, existing naphthalene derivatives bearing different functional groups can serve as valuable starting materials.

While direct conversion of a naphthaldehyde to a bromonaphthalene is not a standard named reaction, a multi-step synthetic sequence can be envisioned. A plausible route would involve the reduction of the aldehyde group to an alcohol, followed by its conversion to a good leaving group, and finally, nucleophilic substitution with a bromide ion.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction of Aldehyde | Sodium borohydride (B1222165) (NaBH₄), Methanol (MeOH) | 1-Phenyl-6-naphthalenemethanol |

| 2 | Conversion to Alkyl Bromide | Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | 6-(Bromomethyl)-1-phenylnaphthalene |

| 3 | Hydrodebromination | To be determined based on specific substrate reactivity | This compound |

This table represents a generalized synthetic proposal, and specific conditions would require experimental optimization.

The Sandmeyer reaction is a well-established and versatile method for the conversion of a primary aromatic amine into an aryl halide, including aryl bromides. wikipedia.orgbyjus.comnih.gov This reaction proceeds via the formation of a diazonium salt from the amine, which is then decomposed in the presence of a copper(I) halide. wikipedia.orgmnstate.edu For the synthesis of this compound, the starting material would be 1-phenyl-6-naphthylamine.

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to form the corresponding diazonium salt. mnstate.edu

Sandmeyer Reaction: The freshly prepared diazonium salt is then added to a solution of copper(I) bromide (CuBr). This induces the decomposition of the diazonium salt, with the liberation of nitrogen gas and the formation of the desired aryl bromide. wikipedia.orgnih.gov

The general reaction is depicted below:

Ar-NH₂ + NaNO₂ + 2HBr → [Ar-N₂]⁺Br⁻ + NaBr + 2H₂O

[Ar-N₂]⁺Br⁻ --(CuBr)--> Ar-Br + N₂

While this represents a standard and reliable method for introducing a bromine atom onto an aromatic ring, specific experimental details and yields for the synthesis of this compound from 1-phenyl-6-naphthylamine are not extensively documented in publicly available literature. The following table provides a generalized procedure for a typical Sandmeyer bromination.

| Step | Procedure | Reagents | Key Observations |

| 1 | Diazotization | 1-Phenyl-6-naphthylamine, Sodium Nitrite, Hydrobromic Acid | Formation of a clear solution of the diazonium salt at low temperature. |

| 2 | Sandmeyer Reaction | Copper(I) Bromide | Vigorous evolution of nitrogen gas upon addition of the diazonium salt. |

| 3 | Workup and Purification | Extraction and chromatography | Isolation of the crude product followed by purification to obtain pure this compound. |

This table outlines the general steps of the Sandmeyer reaction. The specific quantities of reagents, reaction times, and purification methods would need to be optimized for the synthesis of this compound.

Advanced Reaction Chemistry and Transformations of 6 Bromo 1 Phenylnaphthalene

Functionalization of the Halogen Atom via Cross-Coupling Reactions

The bromine atom at the C6 position is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

The cornerstone of palladium-catalyzed cross-coupling reactions is the activation of the carbon-bromine (C-Br) bond. This process typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. In this step, the palladium center inserts itself into the C-Br bond, forming a new organopalladium(II) intermediate. This activation is the crucial first step that enables the subsequent formation of a new carbon-carbon bond. libretexts.org

Following oxidative addition, the catalytic cycle proceeds through steps of transmetalation (in the case of Suzuki or Stille couplings) or migratory insertion (in the case of Heck or Sonogashira couplings), and concludes with reductive elimination. libretexts.orgwikipedia.org The reductive elimination step expels the final coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org This sequence provides a general and powerful route to functionalize the 6-position of the 1-phenylnaphthalene (B165152) core.

A wide array of coupling partners can be employed to displace the bromine atom, leading to a diverse range of derivatives. The choice of reaction conditions, particularly the ligand, base, and solvent, is critical for achieving high efficiency and yield.

Suzuki-Miyaura Coupling: This reaction couples 6-Bromo-1-phenylnaphthalene with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org It is widely used for synthesizing biaryl compounds. The reaction requires a base to activate the organoboron reagent for the transmetalation step. organic-chemistry.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and is known for its excellent stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, typically catalyzed by both palladium and copper complexes. It is a highly reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org The choice of a sterically hindered phosphine ligand is often crucial for high catalytic activity. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Coupling Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, H₂O | 80-110 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | Room Temp - 80 °C |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |

This table presents generalized conditions. Specific optimizations are typically required for each substrate.

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Moieties

Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS), and substitution generally occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). pearson.compearson.comwordpress.com This preference is due to the greater resonance stabilization of the carbocation intermediate formed during α-attack. wordpress.comyoutube.com

In this compound, the existing substituents direct incoming electrophiles.

On the Naphthalene Core: The phenyl group at C1 is an activating, ortho, para-directing group. The bromine at C6 is a deactivating, but ortho, para-directing group. The inherent reactivity of the naphthalene ring system strongly favors substitution at the α-positions. Therefore, electrophilic attack is most likely to occur at the C4, C5, and C8 positions. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers at these positions.

On the Phenyl Moiety: The phenyl ring is substituted with the bulky 6-bromonaphthyl group. This group acts as a deactivating substituent via its inductive effect, but as an ortho, para-director through resonance. Electrophilic substitution on this ring will be slower than on benzene and will primarily yield para-substituted products due to the significant steric hindrance at the ortho positions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The classic nucleophilic aromatic substitution (SNAr) reaction involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.com

This compound lacks the requisite strong electron-withdrawing groups on its naphthalene core. The phenyl group is electron-donating by resonance, and the bromine atom is only weakly deactivating. Consequently, the C-Br bond in this molecule is not activated towards attack by nucleophiles via the standard SNAr addition-elimination mechanism. youtube.com Attempts to displace the bromide with common nucleophiles like alkoxides or amides under typical SNAr conditions would be expected to be unsuccessful.

Radical-Mediated Transformations and Reaction Mechanisms

The carbon-bromine bond in this compound can be cleaved homolytically to generate an aryl radical. youtube.comucr.edu Modern synthetic methods, particularly those involving photoredox catalysis, provide mild and efficient ways to initiate these transformations. acs.orgnih.gov

The reaction mechanism typically involves a single-electron transfer (SET) from an excited-state photocatalyst to the aryl bromide. researchgate.net This forms a radical anion, which rapidly fragments to release a bromide ion and the corresponding 1-phenylnaphthalen-6-yl radical. acs.org This highly reactive radical intermediate can then engage in a variety of subsequent reactions. For example, it can abstract a hydrogen atom from the solvent or a hydrogen atom donor to achieve hydrodebromination. acs.org Alternatively, it can add to alkenes or other radical acceptors to form new C-C bonds in Giese-type reactions. researchgate.net The generation of aryl radicals under these conditions expands the toolbox for functionalizing the naphthalene core beyond traditional polar reactions. nih.govacs.org

Metalation and Directed Lithiation Strategies for Further Derivatization

Metalation, particularly lithiation, provides a powerful method for generating a nucleophilic carbon center on the aromatic ring, which can then be quenched with various electrophiles. For this compound, two primary strategies exist:

Lithium-Halogen Exchange: This is a very common and efficient reaction for aryl bromides. Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the rapid exchange of the bromine atom for lithium. This generates 1-phenyl-6-lithionaphthalene selectively. This organolithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups at the C6 position. This method is often preferred over direct deprotonation due to its speed and high selectivity. uwindsor.ca

Directed Lithiation (Deprotonation): This strategy involves the removal of a proton from an aromatic C-H bond by a strong base. The regioselectivity of this reaction is controlled by the acidity of the protons, which is influenced by inductive and resonance effects of the existing substituents. In the absence of a strong directing metalation group (DMG), lithiation occurs at the most acidic C-H position. baranlab.orgharvard.edu For the 1-phenylnaphthalene system, the protons ortho to the phenyl group (C2 and C8) and the bromine (C5 and C7) are the most activated. Lithiation would likely occur at one of these positions, with the C8 position being a probable site due to the combined influence of the C1-phenyl group and the peri-interaction.

Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 1 Phenylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the spatial relationship between atoms. While complete, experimentally verified spectral data for 6-bromo-1-phenylnaphthalene is not widely available in published literature, its expected NMR spectra can be reliably predicted based on established principles and data from structurally similar compounds.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In this compound, the protons are located on the phenyl ring and the naphthalene (B1677914) core. The electron-withdrawing nature of the bromine atom and the anisotropic effects of the aromatic rings will cause the signals to appear in the aromatic region (typically δ 7.0-8.5 ppm).

The phenyl group protons are expected to show characteristic coupling patterns. The ortho-protons (H-2', H-6') will likely appear as a doublet, coupled to the meta-protons. The meta- (H-3', H-5') and para-protons (H-4') will likely overlap, forming a complex multiplet.

The protons on the naphthalene ring will have distinct chemical shifts influenced by the bromine at C-6 and the phenyl group at C-1.

H-5: Being adjacent to the bromine-substituted carbon, this proton is expected to be a doublet and will likely appear at a downfield chemical shift.

H-7: This proton, also adjacent to the C-6 bromine, will appear as a doublet of doublets due to coupling with H-5 and H-8.

H-8: This proton will likely be a doublet, coupled to H-7.

H-2, H-3, H-4: These protons on the other ring of the naphthalene core will exhibit their own set of couplings, likely appearing as complex multiplets. The H-2 proton, being ortho to the bulky phenyl group, may experience steric effects influencing its chemical shift.

The predicted ¹H NMR chemical shifts and coupling constants are summarized in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Naphthalene H-2 | 7.40 - 7.50 | m | - |

| Naphthalene H-3 | 7.50 - 7.60 | m | - |

| Naphthalene H-4 | 7.80 - 7.90 | d | ~8.5 |

| Naphthalene H-5 | 7.70 - 7.80 | d | ~8.8 |

| Naphthalene H-7 | 7.60 - 7.70 | dd | ~8.8, 2.0 |

| Naphthalene H-8 | 8.00 - 8.10 | d | ~2.0 |

| Phenyl H-2', H-6' | 7.45 - 7.55 | m | - |

| Phenyl H-3', H-4', H-5' | 7.35 - 7.45 | m | - |

Note: This table represents predicted data based on chemical principles and analysis of related structures. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and provides insight into their electronic environment. This compound has 16 carbon atoms, and due to molecular asymmetry, 16 distinct signals are expected in the ¹³C NMR spectrum.

Quaternary Carbons: The spectrum will feature several quaternary carbon signals, including those at the point of substitution (C-1, C-6, C-1') and the naphthalene ring junction carbons (C-4a, C-8a). The carbon atom attached to the bromine (C-6) is expected to have a chemical shift around δ 120-125 ppm, which is significantly upfield compared to the other aromatic carbons due to the heavy atom effect.

Aromatic Carbons: The remaining protonated and non-protonated aromatic carbons will resonate in the typical range of δ 125-140 ppm. The specific shifts are influenced by the substituent effects of the phenyl and bromo groups.

The following table outlines the expected ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene C-1 | 139 - 141 |

| Naphthalene C-2 | 127 - 129 |

| Naphthalene C-3 | 126 - 128 |

| Naphthalene C-4 | 128 - 130 |

| Naphthalene C-4a | 132 - 134 |

| Naphthalene C-5 | 129 - 131 |

| Naphthalene C-6 | 120 - 122 |

| Naphthalene C-7 | 130 - 132 |

| Naphthalene C-8 | 125 - 127 |

| Naphthalene C-8a | 134 - 136 |

| Phenyl C-1' | 140 - 142 |

| Phenyl C-2', C-6' | 129 - 131 |

| Phenyl C-3', C-5' | 128 - 130 |

| Phenyl C-4' | 127 - 129 |

Note: This table represents predicted data based on established substituent effects. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would appear between signals of protons that are coupled to each other, confirming the connectivity of protons within the phenyl ring and within each ring of the naphthalene system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons. For instance, correlations between the phenyl protons (H-2'/H-6') and the naphthalene carbon C-1 would confirm the connection point of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the preferred conformation or spatial arrangement of the molecule, such as the relative orientation of the phenyl and naphthalene rings.

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by absorptions characteristic of aromatic systems.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-plane Bending | 900 - 675 | Strong |

| C-Br Stretch | 650 - 550 | Medium to Strong |

Note: This table presents expected absorption bands. The exact peak positions can be influenced by the substitution pattern and molecular conformation.

The key diagnostic bands would be:

Aromatic C-H stretches appearing just above 3000 cm⁻¹.

A series of sharp aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, which are characteristic of the naphthalene and phenyl rings.

Strong C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹), the positions of which are indicative of the substitution pattern on the aromatic rings.

A C-Br stretching vibration, expected in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹.

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum.

Symmetrical vibrations of the aromatic rings, which often result in a small change in dipole moment, typically produce strong signals in the Raman spectrum. The C=C stretching vibrations of the naphthalene and phenyl rings would be prominent.

The C-Br stretch, while visible in IR, may also be observable in the Raman spectrum.

By combining these advanced spectroscopic methods, a complete and unambiguous structural determination of this compound can be achieved, providing a detailed picture of its atomic connectivity and three-dimensional arrangement.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Investigations

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which allows for the unambiguous confirmation of its elemental composition. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass accuracy in the parts-per-million (ppm) range.

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. For this compound, with the molecular formula C₁₆H₁₁Br, the theoretical exact mass is calculated as follows:

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 16 | 192.000000 |

| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Total | 282.004412 |

The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern in the mass spectrum. The HRMS spectrum will show two prominent peaks corresponding to [M]⁺ and [M+2]⁺, separated by approximately 2 Da. The peak for the molecule containing ⁸¹Br will have a theoretical exact mass of 283.999362 Da. The high resolution of the instrument allows for the clear separation of these isotopic peaks from potential isobaric interferences, confirming the presence of one bromine atom in the molecule.

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular radical cation (M⁺•) and subsequent fragmentation.

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak cluster ([M]⁺• and [M+2]⁺•) due to the stability of the aromatic system. The fragmentation pathways are influenced by the structure of the parent molecule, with bond cleavages occurring to form stable carbocations and neutral radicals.

Expected fragmentation patterns for this compound would likely involve:

Loss of a Bromine Radical: The cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds, leading to the formation of a phenylnaphthalene cation at m/z 203. This fragment is expected to be a significant peak in the spectrum.

C₁₆H₁₁Br⁺• → [C₁₆H₁₁]⁺ + Br•

Loss of HBr: Elimination of a hydrogen bromide molecule can occur, resulting in a fragment ion at m/z 202.

C₁₆H₁₁Br⁺• → [C₁₆H₁₀]⁺• + HBr

Cleavage of the Phenyl Group: Fragmentation can occur at the bond connecting the phenyl and naphthalene rings, leading to fragments corresponding to the phenyl cation (C₆H₅⁺ at m/z 77) and the bromonaphthalene cation (C₁₀H₆Br⁺ at m/z 205/207).

Naphthalene Core Fragmentation: Further fragmentation of the naphthalene ring system can lead to smaller charged species, though these are typically of lower intensity.

The relative intensities of the molecular ion and fragment peaks provide a unique fingerprint for this compound, aiding in its identification. The characteristic 1:1 ratio of the [M]⁺• and [M+2]⁺• peaks, as well as the bromine-containing fragment ions, is a definitive indicator of a monobrominated compound. youtube.com

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₁₆H₁₁Br]⁺• | 282 | 284 | Molecular Ion (M⁺•) |

| [C₁₆H₁₁]⁺ | 203 | - | Loss of •Br |

| [C₁₆H₁₀]⁺• | 202 | - | Loss of HBr |

| [C₁₀H₆Br]⁺ | 205 | 207 | Bromonaphthalene cation |

| [C₆H₅]⁺ | 77 | - | Phenyl cation |

X-ray Diffraction for Solid-State Structural Characterization

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for obtaining an unambiguous determination of the molecular structure of a compound in the solid state. researchgate.net This technique requires a high-quality single crystal of this compound. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data would yield precise information on:

Bond Lengths and Angles: Accurate determination of all bond lengths (e.g., C-C, C-H, C-Br) and bond angles within the molecule.

Torsional Angles: The dihedral angle between the phenyl ring and the naphthalene ring system is a critical conformational parameter. Steric hindrance between the ortho-hydrogens of the phenyl group and the peri-hydrogen on the naphthalene ring would likely result in a non-planar conformation, with the two aromatic systems being twisted relative to each other.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be revealed, including any significant intermolecular interactions such as π-π stacking or halogen bonding (C-Br···π interactions), which influence the physical properties of the solid.

Unit Cell Parameters: The dimensions and angles of the unit cell (a, b, c, α, β, γ) and the space group of the crystal would be determined.

For similar substituted phenylnaphthalene compounds, studies have shown that the degree of twist between the aromatic rings is a key structural feature. researchgate.net

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. carleton.edu Instead of a single crystal, a finely ground powder of this compound is used, which contains a vast number of randomly oriented crystallites.

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for the crystalline phase of the compound. acs.org PXRD is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data can confirm the identity of the crystalline material.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing any polymorphic forms of this compound, as different polymorphs can have different physical properties.

Determination of Lattice Parameters: While less precise than SC-XRD, PXRD data can be used to determine the unit cell parameters of a crystalline solid.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). scholarsresearchlibrary.com

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the extended aromatic system. The naphthalene core itself has characteristic absorption bands. The presence of the phenyl and bromo substituents will modify the electronic structure and thus the absorption spectrum. nih.gov

Effect of Phenyl Substitution: The phenyl group extends the π-conjugated system of the naphthalene core. This extension of conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted naphthalene.

The spectrum of 1-phenylnaphthalene (B165152) shows characteristic absorption bands. researchgate.net The introduction of a bromine atom at the 6-position of this compound is expected to further shift these bands to longer wavelengths. The electronic transitions observed are typically associated with the excitation of electrons within the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Interpretation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons within the delocalized π-system of the aromatic rings.

Theoretical Interpretation of the Electronic Spectrum

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the naphthalene and benzene (B151609) chromophores, modified by the electronic effects of the substituents.

Naphthalene Moiety: Naphthalene itself exhibits strong ultraviolet absorption due to π→π* transitions. The spectrum typically shows several bands, with the most intense absorptions occurring at shorter wavelengths. The conjugation within the two fused benzene rings of the naphthalene core provides a delocalized system of π-electrons, which are readily excitable by UV radiation.

Phenyl Group: The phenyl group attached at the 1-position of the naphthalene ring extends the conjugated π-system. This extension of conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in a larger conjugated system, requiring less energy (and thus longer wavelength light) to induce an electronic transition.

Bromo Substituent: The bromine atom at the 6-position of the naphthalene ring acts as a substituent that can influence the electronic spectrum through both inductive and resonance effects. As a halogen, bromine is an electron-withdrawing group via the inductive effect, but it can also donate electron density to the aromatic ring through its lone pairs via the resonance effect. This interplay of electronic effects can cause subtle shifts in the absorption bands and may also affect their intensities.

Expected Spectroscopic Features

Based on the structural features of this compound, its UV-Vis spectrum is anticipated to display the following characteristics:

Multiple absorption bands in the ultraviolet region, characteristic of the π→π* transitions within the extended aromatic system.

A complex spectral profile due to the overlap of transitions originating from both the naphthalene and phenyl moieties.

A shift of the absorption bands to longer wavelengths (a bathochromic or red shift) in comparison to unsubstituted naphthalene, primarily due to the extended conjugation provided by the phenyl group.

Potential fine-tuning of the absorption maxima and molar absorptivities due to the electronic influence of the bromo substituent.

Data on Related Compounds

Advanced Applications in Chemical Sciences and Materials Based on 6 Bromo 1 Phenylnaphthalene

Precursor in the Synthesis of Architecturally Complex Organic Molecules

The presence of the bromine atom on the naphthalene (B1677914) scaffold of 6-Bromo-1-phenylnaphthalene makes it an ideal precursor for the construction of more elaborate molecular structures. The carbon-bromine bond serves as a versatile functional handle for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis.

Chemists can leverage this reactivity to introduce new functional groups or to connect the this compound unit to other molecular fragments, leading to the creation of architecturally complex systems. For instance, palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, can be employed to form new carbon-carbon bonds. These reactions are pivotal in synthesizing complex molecules in a single step from simpler building blocks. chemistryviews.org This capability is crucial for building large, conjugated systems with tailored electronic and photophysical properties.

The synthesis of complex molecular systems is essential for advancements in materials science and biomedical applications. By using precursors like this compound, scientists can design and construct novel molecules with specific functions, moving from one-step self-assembly to more controlled, multistep synthetic approaches. nih.gov

Role in the Development of Organic Electronic Materials

Organic electronic materials have garnered significant interest for their potential use in flexible, low-cost electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.org The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used.

The 1-phenylnaphthalene (B165152) core of this compound provides a rigid and planar aromatic system, which is a desirable feature for organic semiconductors as it can facilitate intermolecular π-π stacking. This stacking is crucial for efficient charge transport in the solid state. The bromine atom allows for further functionalization, enabling the tuning of the electronic properties, such as the HOMO and LUMO energy levels, to meet the specific requirements of a device.

For example, by replacing the bromine atom with various electron-donating or electron-withdrawing groups, the charge-transport characteristics of the resulting material can be modified. This molecular engineering approach is key to developing high-performance p-type, n-type, or ambipolar organic semiconductors for OFETs. nih.govnih.gov While specific data for this compound in OLEDs is not available, related iridium-based complexes are noted for their use in creating efficient light emitters, suggesting a potential application space for derivatives of this compound. google.comresearchgate.net

Table 1: Properties of Representative Organic Semiconductors

| Compound Class | Highest Reported Mobility (cm²/Vs) | Device Type |

| Pentacene Derivatives | > 5 | OFET |

| Rubrene Single Crystal | 20–40 | OFET |

| Thiophene-based Polymers | ~ 0.6 | OFET |

| Fullerene Derivatives | ~ 0.26 | OFET (n-channel) |

This table presents typical performance characteristics of various classes of organic semiconductors to provide context for the potential of new materials in this field.

Integration into Catalyst Design and Organometallic Systems

The reactivity of the carbon-bromine bond in this compound also makes it a valuable ligand precursor for the synthesis of novel organometallic complexes. These complexes can find applications in catalysis, where the metal center, supported by the tailored ligand, can mediate a wide range of chemical transformations.

For example, the bromine atom can undergo oxidative addition to a low-valent metal center, such as palladium(0) or nickel(0), to form a metal-aryl species. This is often the first step in many catalytic cross-coupling cycles. Furthermore, the phenylnaphthalene framework can be functionalized to include other coordinating atoms, such as phosphorus, nitrogen, or sulfur, to create multidentate ligands that can stabilize metal centers and influence their catalytic activity and selectivity.

While direct catalytic applications of this compound are not extensively documented, the synthesis of related compounds like 1-Bromo-8-(phenylselenyl)naphthalene demonstrates the feasibility of incorporating this framework into more complex organometallic and organoselenium structures. researchgate.net

Investigations in High Thermal Stability Applications, such as Heat Transfer Fluids

Materials with high thermal stability are critical for applications that involve high temperatures, such as heat transfer fluids in concentrating solar power (CSP) plants. ornl.gov Organic fluids are desirable for these applications due to their low melting points, but their thermal stability at high operating temperatures is a key challenge.

Research on 1-phenylnaphthalene, the parent compound of this compound, has shown its potential as a high-temperature heat transfer fluid. Static heating tests indicated that 1-phenylnaphthalene appears to be stable up to 450°C, although some isomerization can occur. researchgate.net However, at temperatures of 500°C and above, it begins to break down. researchgate.net Loop testing of 1-phenylnaphthalene revealed that isomerization at a slow rate can lead to the condensation of higher melting point byproducts on cooler surfaces, which could impact long-term operational performance. unt.edu

The introduction of a bromine atom in this compound would likely alter its physical and thermal properties. While brominated aromatic compounds are often used as flame retardants due to their ability to interfere with combustion reactions, their thermal decomposition can release corrosive species. cetjournal.itcetjournal.it Therefore, any investigation into this compound for high-temperature applications would need to carefully consider its decomposition pathways and the nature of the degradation products.

Table 2: Thermal Properties of Potential Heat Transfer Fluids

| Fluid | Maximum Operating Temperature (°C) | Key Considerations |

| Therminol VP-1 | ~400 | Widely used, but limited by temperature. |

| Molten Salts | >500 | High operating temperature, but high melting point. |

| 1-Phenylnaphthalene | ~450 | Liquid at room temperature, potential for higher temperature operation, but isomerization is a concern. ornl.govresearchgate.net |

This table provides a comparison of different types of heat transfer fluids to highlight the context for the investigation of new organic-based options.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-1-phenylnaphthalene, and what methodological considerations ensure high yield and purity?

- Methodological Answer : A common approach involves bromination of 1-phenylnaphthalene using bromine in dichloromethane under inert atmospheric conditions. For example, boron trifluoride-tetrahydrofuran complexes can stabilize intermediates, achieving yields >90% . Key considerations include temperature control (0–20°C), reaction time (~2 hours), and post-synthesis purification via HPLC to ensure >95% purity .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

- Methodological Answer : Key properties include melting point (51–54°C), boiling point (~213°C at 100 mm Hg), and density (1.418 g/cm³). These are cataloged in databases like NIST Chemistry WebBook, which provide validated spectral data (e.g., mass spectrometry, NMR) for cross-referencing . Storage at 0–6°C in inert containers prevents degradation .

Q. What standard toxicological endpoints should be prioritized in preliminary assessments of this compound?

- Methodological Answer : Systemic effects such as hepatic, renal, and respiratory outcomes are critical. Follow protocols from the ATSDR Toxicological Profile, which mandates evaluating body weight changes, organ-specific histopathology, and hematological parameters in rodent models. Use inclusion criteria from Table B-1 (e.g., inhalation/oral exposure routes, mortality, and organ toxicity) .

Advanced Research Questions

Q. How can researchers minimize bias in in vivo studies evaluating this compound toxicity?

- Methodological Answer : Implement risk-of-bias mitigation strategies from Tables C-6 and C-7, such as dose randomization, allocation concealment, and blinded outcome assessments. For example, ensure all measured endpoints (e.g., hepatic enzyme levels) are reported transparently, even if null results occur .

Q. What computational or cheminformatics approaches are effective for predicting the reactivity of this compound derivatives?

- Methodological Answer : Use InChI identifiers and SMILES strings (e.g.,

CN(C)c1ccc2cc(ccc2c1)C(=O)CBr) to model electronic properties and reaction pathways. Tools like NIST’s WebBook and PubChem integrate quantum mechanical calculations to predict bromine substitution patterns and stability .

Q. How can contradictory data on metabolic pathways of brominated naphthalenes be resolved?

- Methodological Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., species-specific CYP450 metabolism). Cross-validate findings using isotopic labeling (e.g., -tracing in hepatic microsomal assays) and systematic reviews of grey literature (e.g., ATSDR reports) .

Q. What are the current data gaps in understanding the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.